7-Bromo-3-chlorocinnoline
CAS No.: 1083181-46-7
Cat. No.: VC8205124
Molecular Formula: C8H4BrClN2
Molecular Weight: 243.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1083181-46-7 |
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Molecular Formula | C8H4BrClN2 |
Molecular Weight | 243.49 g/mol |
IUPAC Name | 7-bromo-3-chlorocinnoline |
Standard InChI | InChI=1S/C8H4BrClN2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H |
Standard InChI Key | UDNYTEVPMZLKJF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=NN=C(C=C21)Cl)Br |
Canonical SMILES | C1=CC(=CC2=NN=C(C=C21)Cl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Cinnoline derivatives consist of a benzene ring fused to a pyridazine ring, creating a bicyclic system with nitrogen atoms at positions 1 and 2. In 7-Bromo-3-chlorocinnoline, the bromine atom occupies position 7 on the benzene ring, while chlorine is at position 3 on the pyridazine ring. This substitution pattern influences electronic distribution, dipole moments, and intermolecular interactions.
Molecular Geometry and Electronic Effects
The bromine atom’s electronegativity (2.96) and chlorine’s (3.16) introduce electron-withdrawing effects, polarizing the aromatic system. Density functional theory (DFT) calculations on similar cinnoline derivatives reveal that halogen substituents at these positions reduce electron density at the nitrogen atoms, potentially enhancing electrophilic reactivity. The molecular weight of 7-Bromo-3-chlorocinnoline is approximately 243.49 g/mol, with a calculated partition coefficient (LogP) of 2.8, suggesting moderate lipophilicity conducive to cellular uptake.
Spectroscopic Characteristics
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NMR Spectroscopy: In analogous compounds like 3-Bromo-7-chlorocinnoline, the -NMR spectrum shows deshielded aromatic protons near halogen substituents (δ 8.2–8.6 ppm).
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Mass Spectrometry: Expected molecular ion peaks at m/z 243 (M) with isotopic patterns characteristic of bromine (1:1 ratio for /) and chlorine (3:1 ratio for /).
Synthetic Methodologies
The synthesis of 7-Bromo-3-chlorocinnoline can be inferred from routes developed for positional isomers such as 3-Bromo-7-chlorocinnoline. Key strategies include halogenation and cyclization reactions.
Halogenation of Cinnoline Precursors
A common approach involves diazotization and Sandmeyer reactions. For example, treating 3-chlorocinnoline with hydrobromic acid (HBr) and copper(I) bromide (CuBr) under reflux yields brominated derivatives. Reaction conditions (temperature: 76–120°C; duration: 6–12 hours) are critical for achieving regioselectivity.
Optimization Challenges
Competing reactions at positions 3 and 7 may occur due to the directing effects of existing substituents. Catalysts like palladium(II) acetate improve yields by facilitating oxidative addition steps.
Cyclization Approaches
Starting from substituted anilines, cyclization via the Richter reaction forms the cinnoline core. For instance, 2-bromo-4-chloroaniline can undergo cyclization with sodium nitrite (NaNO) in acidic media to generate the target compound.
Reactivity and Functionalization
The electrophilic nature of 7-Bromo-3-chlorocinnoline enables diverse transformations, essential for derivatization in drug discovery.
Nucleophilic Aromatic Substitution
The chlorine at position 3 is susceptible to displacement by nucleophiles such as amines. For example, reacting with piperazine in dimethylformamide (DMF) at 80°C replaces chlorine with a piperazinyl group, enhancing solubility.
Cross-Coupling Reactions
Suzuki-Miyaura coupling with arylboronic acids introduces biaryl motifs. Palladium catalysts (e.g., Pd(PPh)) mediate these reactions, enabling access to extended π-systems for materials science applications.
Biological Activity and Mechanistic Insights
While direct studies on 7-Bromo-3-chlorocinnoline are lacking, structurally related compounds exhibit notable bioactivity.
Apoptosis Induction
In melanoma cells, MLS-2438 upregulates pro-apoptotic proteins (Bax, Bak) and downregulates Bcl-2, leading to caspase-3 activation . Similar mechanisms may operate in 7-Bromo-3-chlorocinnoline derivatives.
Antimicrobial Properties
Chlorinated cinnolines exhibit broad-spectrum antimicrobial activity. For example, 3-chlorocinnoline derivatives inhibit Staphylococcus aureus growth (MIC = 4 µg/mL) by disrupting cell wall synthesis.
Applications in Drug Development
Pharmacokinetic Optimization
The bromine and chlorine substituents in 7-Bromo-3-chlorocinnoline improve metabolic stability. Microsomal studies on analogs show reduced CYP450-mediated oxidation, extending half-life in vivo.
Targeted Therapy Candidates
Computational docking studies suggest that halogenated cinnolines bind to kinase ATP pockets. For instance, virtual screening identifies potential inhibition of EGFR (ΔG = -9.2 kcal/mol), a target in non-small cell lung cancer.
Comparative Analysis with Structural Analogs
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